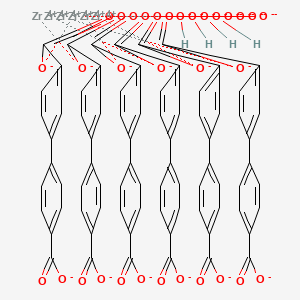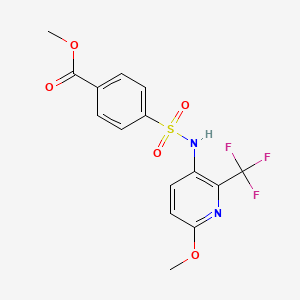
(2S,3R)-2-Amino-N-((S)-4-amino-1-oxo-1-(((3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-((R)-1-hydroxyethyl)-12-isobutyl-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptaazacyclotricosan-21-yl)amino)butan-2-yl)-3-hydroxybutanamide2,2,2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto “(2S,3R)-2-Amino-N-((S)-4-amino-1-oxo-1-(((3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-(®-1-hydroxyethyl)-12-isobutyl-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptaazacyclotricosan-21-yl)amino)butan-2-yl)-3-hydroxybutanamide2,2,2” es una molécula orgánica compleja con aplicaciones potenciales en varios campos como la química, la biología y la medicina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de este compuesto probablemente implica varios pasos, incluyendo la formación de enlaces peptídicos, la protección y desprotección de grupos funcionales, y la funcionalización selectiva de sitios específicos. Las rutas sintéticas típicas pueden incluir:
Formación de enlaces peptídicos: Uso de reactivos de acoplamiento como EDCI o DCC para formar enlaces amida entre aminoácidos.
Protección/desprotección: Los grupos protectores como Boc o Fmoc se pueden utilizar para proteger los grupos amino durante pasos específicos de la reacción.
Funcionalización: Introducción de grupos funcionales específicos en las posiciones deseadas utilizando reactivos como reactivos de Grignard o compuestos de organolitio.
Métodos de producción industrial
La producción industrial de estos compuestos complejos a menudo implica sintetizadores de péptidos automatizados, que pueden ensamblar péptidos de forma eficiente con gran precisión. El proceso puede incluir:
Síntesis de péptidos en fase sólida (SPPS): Uso de aminoácidos unidos a la resina para agregar aminoácidos secuencialmente y formar la cadena peptídica deseada.
Purificación: Técnicas como la HPLC (cromatografía líquida de alta eficacia) para purificar el producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
El compuesto puede sufrir varias reacciones químicas, incluyendo:
Oxidación: Oxidación de grupos hidroxilo a grupos carbonilo utilizando reactivos como PCC o oxidación de Swern.
Reducción: Reducción de grupos carbonilo a grupos hidroxilo utilizando reactivos como NaBH4 o LiAlH4.
Sustitución: Reacciones de sustitución nucleófila en grupos amino utilizando haluros de alquilo o cloruros de acilo.
Reactivos y condiciones comunes
Oxidación: PCC, oxidación de Swern.
Reducción: NaBH4, LiAlH4.
Sustitución: Haluros de alquilo, cloruros de acilo.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los grupos funcionales específicos implicados y de las condiciones de reacción. Por ejemplo, la oxidación de los grupos hidroxilo produciría compuestos carbonílicos, mientras que la reducción de los grupos carbonilo produciría alcoholes.
Aplicaciones en la investigación científica
Química: Utilizado como bloque de construcción para sintetizar moléculas más complejas.
Biología: Estudiado por sus interacciones con macromoléculas biológicas como proteínas y ácidos nucleicos.
Medicina: Investigado por sus posibles propiedades terapéuticas, como la actividad antimicrobiana o anticancerígena.
Industria: Utilizado en el desarrollo de nuevos materiales o como catalizador en reacciones específicas.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in specific reactions.
Mecanismo De Acción
El mecanismo de acción de este compuesto dependería de sus interacciones específicas con los objetivos moleculares. Por ejemplo:
Objetivos moleculares: Enzimas, receptores o ácidos nucleicos.
Vías implicadas: Inhibición o activación de vías bioquímicas específicas, como la transducción de señales o las vías metabólicas.
Comparación Con Compuestos Similares
Compuestos similares
Péptidos: Péptidos similares con diferentes secuencias de aminoácidos y grupos funcionales.
Derivados de aminoácidos: Compuestos con estructuras de aminoácidos similares pero con diferentes cadenas laterales.
Moléculas orgánicas complejas: Otras moléculas orgánicas complejas con múltiples grupos funcionales.
Propiedades
Fórmula molecular |
C53H79F15N14O21 |
|---|---|
Peso molecular |
1533.3 g/mol |
Nombre IUPAC |
2-amino-N-[4-amino-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-15-benzyl-3-(1-hydroxyethyl)-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]-3-hydroxybutanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C43H74N14O11.5C2HF3O2/c1-22(2)20-31-40(65)52-26(10-15-44)35(60)51-29(13-18-47)39(64)57-34(24(4)59)43(68)49-19-14-30(53-36(61)28(12-17-46)54-42(67)33(48)23(3)58)38(63)50-27(11-16-45)37(62)56-32(41(66)55-31)21-25-8-6-5-7-9-25;5*3-2(4,5)1(6)7/h5-9,22-24,26-34,58-59H,10-21,44-48H2,1-4H3,(H,49,68)(H,50,63)(H,51,60)(H,52,65)(H,53,61)(H,54,67)(H,55,66)(H,56,62)(H,57,64);5*(H,6,7) |
Clave InChI |
XEIKWJLAIULVMY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CCN)NC(=O)C(CCN)NC(=O)C(C(C)O)N)C(C)O)CCN)CCN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


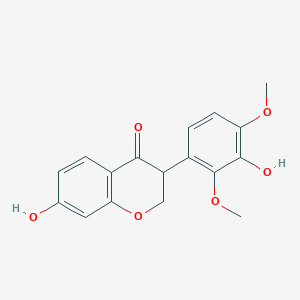



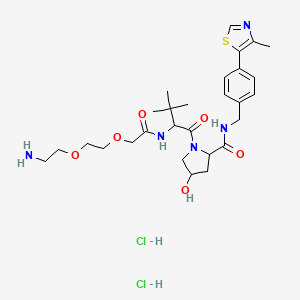
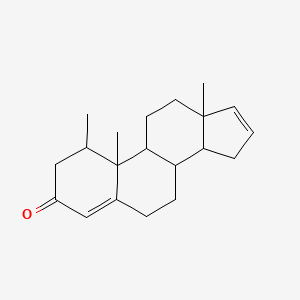
![L-Histidine,N-(2-amino-2-carboxy-1-methylethyl)-, [S-(R*,S*)]-(9CI)](/img/structure/B12302276.png)

![1-(2-acetamido-3,3-dimethylbutanoyl)-N-[[2-(4-aminobutoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B12302284.png)
![6-[(2Z)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;chloride](/img/structure/B12302288.png)

